2-Chloro-5-nitronicotinamide

Overview

Description

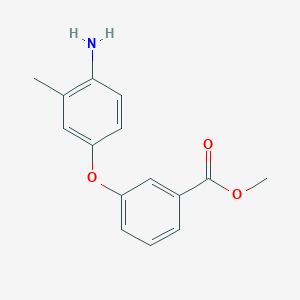

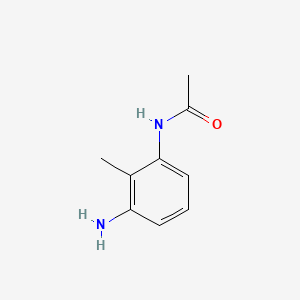

2-Chloro-5-nitronicotinamide, also known by its IUPAC name 2-chloro-5-nitropyridine-3-carboxamide, is a chemical compound with the molecular formula C6H4ClN3O3 . It has a molecular weight of 201.57 g/mol . The compound is also known by other names such as 2-chloro-5-nitropyridine-3-carboxamide and 2-Chloro-5-nitro-3-pyridinecarboxamide .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-nitronicotinamide is1S/C6H4ClN3O3/c7-5-4 (6 (8)11)1-3 (2-9-5)10 (12)13/h1-2H, (H2,8,11) . The compound’s canonical SMILES representation is C1=C (C=NC (=C1C (=O)N)Cl) [N+] (=O) [O-] . Physical And Chemical Properties Analysis

2-Chloro-5-nitronicotinamide has a computed XLogP3-AA value of 0.5 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 200.9941187 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 13 .Scientific Research Applications

Chemical Synthesis

2-Chloro-5-nitronicotinamide is a chemical compound with the CAS Number: 60524-15-4 . It is used in the synthesis of various other chemical compounds .

Computational Analyses

This compound has been investigated computationally . The B3LYP/6–31+G (d,p) level is selected as the calculation level in this study . Electronic properties of synthesized compounds are examined using HOMO/LUMO contour plot and MEP maps .

Antibacterial Properties

2-Chloro-5-nitronicotinamide has been studied for its antibacterial properties . In vitro antibacterial activity of the synthesized compounds are tested against Gram-positive bacteria S. aureus (ATCC 29,213), Methicillin-resistant Staphylococcus aureus (ATCC 43,300), Enterococcus faecalis (ATCC 29,212) and Gram-negative bacteria E. coli (ATCC 25,922), P. aeruginosa (ATCC 27,853), Klebsiella pneumoniae (ATCC 700,603) .

Antibiofilm Properties

In addition to its antibacterial properties, 2-Chloro-5-nitronicotinamide has also been studied for its antibiofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces .

Molecular Docking Analyses

The antibacterial properties of 2-Chloro-5-nitronicotinamide have been investigated by molecular docking analyses . As a result, ND4 was found as the best inhibitor candidate against Enterococcus faecalis .

Biological Applications

Nicotinamide, an amide derivative of nicotinic acid, has been investigated for a variety of biological applications . As a derivative of nicotinamide, 2-Chloro-5-nitronicotinamide may also have potential biological applications .

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-5-nitronicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . Therefore, it can be inferred that the primary targets of 2-Chloro-5-nitronicotinamide might be similar to those of nicotinamide.

Mode of Action

Nicotinamide, a related compound, has been shown to inhibit sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . It’s plausible that 2-Chloro-5-nitronicotinamide might interact with its targets in a similar manner.

Biochemical Pathways

Nicotinamide is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It’s possible that 2-Chloro-5-nitronicotinamide might affect similar pathways.

Pharmacokinetics

It’s known that nicotinamide is absorbed almost completely in the small intestine and stored as nad in the liver . Its Log Kp (skin permeation) is -7.16 cm/s, indicating low skin permeability .

Result of Action

Nicotinamide has been shown to have anti-inflammatory and sebostatic roles, playing a role in its use as an anti-acne topical formulation . It’s plausible that 2-Chloro-5-nitronicotinamide might have similar effects.

Action Environment

It’s known that the compound should be stored in a refrigerator , indicating that temperature might influence its stability.

properties

IUPAC Name |

2-chloro-5-nitropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGBAOSZUCMBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209269 | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-nitronicotinamide | |

CAS RN |

60524-15-4 | |

| Record name | 2-Chloro-5-nitro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60524-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B1345863.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)